4,10-Dimethylphenanthrene
Description
Overview of the Phenanthrene (B1679779) Ring System in Contemporary Chemical Research
Phenanthrene, a polycyclic aromatic hydrocarbon composed of three fused benzene (B151609) rings, is a cornerstone of organic chemistry. ontosight.aicdnsciencepub.com Its planar, unsaturated ring system, containing 14 π-electrons, imparts significant stability. ontosight.ai This structural characteristic makes it a crucial building block for a wide array of more complex molecules. ontosight.ai In contemporary research, phenanthrene and its derivatives are investigated for their applications in materials science, particularly for their photoconducting, photochemical, and electroluminescent properties which are valuable in the development of organic light-emitting diodes (OLEDs). uchile.cl The phenanthrene scaffold is also present in numerous natural products and pharmaceuticals, showcasing its importance in medicinal chemistry. uchile.clnih.gov
Importance of Substituted Phenanthrenes in π-Conjugated Systems and Steric Effects
The introduction of substituents, such as methyl groups, onto the phenanthrene core dramatically influences its physical and chemical properties. Substituted phenanthrenes are pivotal in the study of π-conjugated systems, where the extended network of alternating single and double bonds leads to unique electronic and optical properties. mdpi.comacs.org These properties are harnessed in the design of novel organic semiconductors and luminescent materials. uchile.clnist.gov
Specific Research Focus on 4,10-Dimethylphenanthrene Isomer
This compound is a polycyclic aromatic hydrocarbon characterized by a phenanthrene backbone with methyl groups at the 4 and 10 positions. tandfonline.com Much of the specific research on this compound is in the field of environmental science. It is recognized as an environmental pollutant that originates from the incomplete combustion of organic materials like fossil fuels and biomass. tandfonline.com Consequently, it is often detected in environmental samples such as air, water, and soil. tandfonline.com Analytical techniques like gas chromatography-mass spectrometry (GC-MS) are employed to identify and quantify its presence in complex mixtures, often alongside other dimethylphenanthrene isomers. tandfonline.comacs.org
Its presence in the environment is of concern due to the potential for adverse health effects associated with PAHs, including carcinogenicity, arising from their ability to interact with biological macromolecules. tandfonline.com As a result, research on this compound often involves assessing its distribution, environmental fate, and potential impacts on ecosystems and human health. tandfonline.com While the synthesis of other dimethylphenanthrene isomers has been described in detail, specific synthetic routes focusing exclusively on the 4,10-isomer are less commonly reported, often being a component of a mixture of isomers. mdpi.com
Historical Trajectory and Evolution of Phenanthrene Chemistry
The journey of phenanthrene chemistry began with its discovery in coal tar in 1872. mdpi.com Early research focused on elucidating its structure and developing foundational synthetic methods. The Bardhan–Sengupta phenanthrene synthesis is a classic method for creating phenanthrenes. mdpi.com Another significant historical method is the Haworth synthesis. nih.gov
Over the years, the field has evolved significantly, with the development of more sophisticated and efficient synthetic strategies. These include photochemical methods like the Mallory reaction, which involves the photocyclization of stilbenes, and transition-metal-catalyzed reactions. mdpi.com Modern synthetic approaches, such as those involving palladium-catalyzed aryne annulation, have provided access to a wide range of substituted phenanthrenes with high regioselectivity and tolerance for various functional groups. This continuous evolution of synthetic methodologies has expanded the ability of chemists to create novel phenanthrene-based structures for diverse applications.
Physicochemical and Spectroscopic Data of this compound
The following tables summarize key physicochemical and identifying data for this compound.
Table 1: General Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₄ | nist.gov |
| Molecular Weight | 206.28 g/mol | acs.org |
Table 2: Calculated Physicochemical Properties of this compound
| Property | Value | Unit | Source |
|---|---|---|---|
| Standard Gibbs Free Energy of Formation (ΔfG°) | 380.66 | kJ/mol | acs.org |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | 210.69 | kJ/mol | acs.org |
| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 24.11 | kJ/mol | acs.org |
| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 58.75 | kJ/mol | acs.org |
| Log10 of Water Solubility (log10WS) | -6.03 | acs.org | |
| Octanol/Water Partition Coefficient (logPoct/wat) | 4.610 | acs.org | |
| McGowan's Characteristic Volume (McVol) | 173.620 | ml/mol | acs.org |
Table 3: Spectroscopic Data Reference
| Spectroscopic Technique | Relevance to this compound | General Reference |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Commonly used for the identification and quantification of this compound in environmental samples. tandfonline.com | ontosight.ai |
| Infrared (IR) Spectroscopy | Gas-phase IR spectra of various dimethylphenanthrene isomers have been recorded to aid in their identification in atmospheric and astronomical contexts. |
Compound Reference Table
The following table lists the chemical compounds mentioned in this article.
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 9,10-Dimethylphenanthrene |
| 4,5-Dimethylphenanthrene (B14150737) |
| Phenanthrene |
| Benzene |
| Stilbene (B7821643) |
| 2,3-Dimethylphenanthrene |
| 2,7-Dimethylphenanthrene |
| 2,6-Dimethylphenanthrene |
| 1,7-Dimethylphenanthrene |
| Dimethyl phenanthrene-9,10-dicarboxylate |
Structure
3D Structure
Properties
IUPAC Name |
4,10-dimethylphenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-11-6-5-9-14-12(2)10-13-7-3-4-8-15(13)16(11)14/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTFYOZHQKNINL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=CC=CC=C3C=C(C2=CC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60177762 | |
| Record name | 4,10-Dimethylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60177762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23189-63-1 | |
| Record name | 4,10-Dimethylphenanthrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23189-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,10-Dimethylphenanthrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023189631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,10-Dimethylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60177762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Chemical Transformations
Electrophilic Aromatic Substitution Pathways on 4,10-Dimethylphenanthrene
Electrophilic aromatic substitution (EAS) represents a cornerstone of aromatic chemistry, where an electrophile supplants a hydrogen atom on the aromatic framework. acs.org The electron-rich nature of the phenanthrene (B1679779) core makes it a ready target for electrophilic attack. The established mechanism for this reaction involves the formation of a resonance-stabilized cationic intermediate, known as an arenium ion, which subsequently loses a proton to restore the aromatic system. libretexts.orgvpscience.org The specific sites of electrophilic attack on substituted phenanthrenes are dictated by the electronic properties of the existing substituent groups. vpscience.org
The regiochemical outcome of electrophilic substitution on this compound is significantly influenced by the two methyl groups located at positions C4 and C10. As electron-donating groups, methyl substituents activate the aromatic ring towards electrophilic attack, primarily through hyperconjugation and inductive effects. msu.edu This activation directs incoming electrophiles to the ortho and para positions. libretexts.org
The C4 and C10 methyl groups of this compound are situated in the sterically crowded "fjord region." ontosight.ai While the electronic donation from these groups activates the ortho positions (C3 and C5 relative to the C4-methyl group) and para positions (C1 and C9 relative to the C4 and C10 methyl groups respectively), the significant steric hindrance in this congested area plays a critical role in determining the final substitution pattern. Studies on analogous polycyclic aromatic hydrocarbons, such as benzo[c]phenanthrene, show that while electronic effects are the primary drivers of regioselectivity, steric factors can significantly modulate the product distribution. nih.gov In these systems, electrophilic attack is often directed away from the most sterically hindered sites, even if they are electronically activated. Therefore, the precise outcome of an EAS reaction on this compound results from a delicate balance between electronic activation and steric repulsion.
Oxidative Transformations and Mechanistic Studies
The oxidation of polycyclic aromatic hydrocarbons (PAHs) like this compound is a critical process in both synthetic organic chemistry and environmental degradation. thieme-connect.deresearchgate.net The use of potent oxidizing agents typically transforms the phenanthrene core into phenanthrenequinones. thieme-connect.de
Oxidation of phenanthrene derivatives preferentially occurs at the electron-rich C9-C10 bond, leading to the formation of 9,10-phenanthrenequinones. thieme-connect.de This reaction serves as a standard synthetic route to access substituted phenanthrene-9,10-diones. thieme-connect.de Consequently, the oxidation of this compound is expected to produce this compound-9,10-dione.
Several oxidizing agents are effective for this transformation:
Chromium(VI) Reagents : Traditional oxidants like chromic acid are commonly used. thieme-connect.de
Potassium Permanganate : In an acidic medium, KMnO₄ is effective for the oxidation of alkylated PAHs to quinones.
Ruthenium-Based Systems : A catalytic amount of Ruthenium(III) chloride in conjunction with a stoichiometric oxidant such as sodium periodate (B1199274) (NaIO₄) readily oxidizes PAHs. thieme-connect.de
Under aggressive oxidative conditions, the phenanthrene skeleton itself can be cleaved. For example, the oxidation of 2,3,6,7-tetramethoxy-9,10-dimethylphenanthrene with sodium dichromate in a highly acidic environment resulted in the formation of a ring-opened product, 2,2'-diacetyl-4,4',5,5'-tetramethoxybiphenyl, demonstrating the potential for skeletal rearrangement and cleavage. cdnsciencepub.com
The mechanism of PAH oxidation is highly dependent on the specific oxidant and the reaction conditions employed. With metal-based oxidants such as Cr(VI) or Mn(VII), the reaction is believed to initiate with an attack on the nucleophilic C9-C10 double bond of the phenanthrene ring system.
In palladium-catalyzed aerobic oxidations, the catalytic cycle typically involves the re-oxidation of a reduced palladium species (e.g., Pd(0) or a Pd(II)-hydride) by molecular oxygen. acs.org The specific mechanisms of oxidation with reagents like dichromate are complex and not entirely elucidated, with product outcomes being very sensitive to the solvent and other physical parameters. cdnsciencepub.com The formation of ring-opened byproducts under strongly acidic conditions points to pathways that proceed through cationic intermediates, which can be trapped by nucleophiles, leading to the cleavage of the biphenyl (B1667301) bond. cdnsciencepub.com
Reductive Transformations
The reduction of the phenanthrene aromatic system results in partially or fully saturated ring structures. These transformations can be accomplished through methods like catalytic hydrogenation or dissolving metal reductions. For example, the reduction of 2,9-dimethylphenanthrene (B105788) using lithium aluminum hydride leads to the formation of partially hydrogenated products. Similarly, the reduction of substituent groups, such as the conversion of nitroarenes to anilines, is readily achieved by catalytic hydrogenation over catalysts like palladium or platinum. msu.edu
In an environmental context, the anaerobic biodegradation of phenanthrene offers a biological reductive pathway. This process begins with an enzymatic carboxylation of the aromatic ring, which is then followed by a series of reduction steps to overcome the ring's resonance stability, ultimately leading to ring cleavage. nih.gov These reductive steps are catalyzed by enzymes known as aryl-CoA reductases. nih.gov
Photochemical Reactivity and Excited State Pathways
The interaction of this compound with light can initiate a variety of photochemical reactions, driven by the formation of electronic excited states. researchgate.netsciencedaily.com A well-established photochemical route to synthesize phenanthrene derivatives is the photocyclodehydrogenation of substituted stilbenes. researchgate.netrsc.orgoregonstate.edu This reaction involves the UV-light-induced electrocyclization of a stilbene (B7821643) to a dihydrophenanthrene intermediate, which subsequently undergoes oxidation to yield the final aromatic phenanthrene product. researchgate.net
The excited-state dynamics of structurally related phenanthroline ligands, particularly in metal complexes, provide valuable insights into the potential photochemical pathways of this compound itself. acs.orgnih.govosti.gov Studies on copper(I) and rhenium(I) complexes containing ligands like 2,9-dimethyl-1,10-phenanthroline reveal the existence of complex equilibria between different types of excited states, such as metal-to-ligand charge transfer (MLCT) and intraligand (IL) states. nih.gov The deactivation pathways and lifetimes of these excited states are highly sensitive to the molecular environment, including the solvent and the presence of quenchers like oxygen. osti.govrsc.org These findings suggest that the photoexcited state of this compound would also exhibit complex relaxation dynamics, influencing its photochemical reactivity.
Light-Induced Electron Transfer Processes
Photoinduced electron transfer (PET) is a fundamental process where an electron is transferred from a donor to an acceptor molecule upon photoexcitation, resulting in the formation of charge-separated species (a radical cation and a radical anion). wikipedia.orgias.ac.in In such a process, the photoexcited molecule can act as either a potent oxidizing or reducing agent. wikipedia.org
The this compound molecule, with its electron-rich polycyclic aromatic system and electron-donating methyl groups, is expected to act as an effective electron donor in PET processes. When irradiated with light of an appropriate wavelength, it can be excited to its singlet excited state. In the presence of a suitable electron acceptor, an electron can be transferred from the excited this compound to the acceptor. This generates a this compound radical cation and an acceptor radical anion. wikipedia.orgias.ac.in
The stability and lifetime of these charge-separated states are crucial for their potential applications in fields like solar energy conversion and photocatalysis. ias.ac.in The rate of the reverse process, known as back electron transfer, competes with the separation of the ion pair. ias.ac.in The extended π-system of the phenanthrene core can help to delocalize the positive charge on the radical cation, thereby contributing to its stability.
Reactivity at the Methyl Substituents
Benzylic Functionalization and Derivatization
The methyl groups of this compound are benzylic and thus represent reactive sites for functionalization. The C-H bonds at these positions have a relatively low bond dissociation energy (BDE) compared to other sp³ C-H bonds, making them more susceptible to chemical modification. nsf.gov This reactivity allows for the introduction of various functional groups, providing a pathway to new derivatives.
Several modern synthetic methods can be applied for the benzylic functionalization of alkyl-substituted aromatic compounds like this compound:
Photo-mediated Oxygenation : Visible light, in conjunction with a photocatalyst like eosin (B541160) Y, can mediate the C-H bond oxygenation at benzylic positions. nsf.govrsc.org This approach often involves a hydrogen atom transfer (HAT) mechanism to generate a benzylic radical, which is then trapped by molecular oxygen to form hydroperoxides. nsf.gov
Catalytic Arylation : Nickel-catalyzed protocols have been developed for the cross-coupling of benzylic C-H bonds with aryl halides. nju.edu.cn These methods can leverage an isomerization-hydroarylation sequence to achieve high regioselectivity for the thermodynamically favored benzylic position. nju.edu.cn
Enzymatic Amination : Engineered enzymes, such as variants of cytochrome P450, can catalyze the amination of benzylic C-H bonds with high enantioselectivity. nih.gov These reactions typically proceed under mild, aqueous conditions. nih.gov
Borylation : Iridium-catalyzed borylation can functionalize primary alkyl C-H bonds, including those in benzylic positions, using reagents like bis(pinacolato)diboron (B136004) (B₂pin₂). nih.gov
The derivatization of analytes is a common strategy to improve their properties for analysis, such as by gas chromatography. gcms.cz The benzylic positions of this compound could be targeted for such derivatization reactions to enhance volatility or detector response. gcms.cz
| Functionalization Method | Typical Reagents/Catalysts | Product Type | Key Features |
|---|---|---|---|
| Photo-mediated Hydroperoxidation | Eosin Y, Blue LED, O₂ | Benzylic hydroperoxides | Metal-free, uses visible light. nsf.gov |
| Ni-Catalyzed Reductive Arylation | Ni-bipyridyl complex, Aryl iodide | Benzylic arylated compounds | Mild conditions, high regioselectivity. nju.edu.cn |
| Enzymatic Amination | Engineered Cytochrome P450 | Chiral benzylic amines | High enantioselectivity, aqueous media. nih.gov |
| Iridium-Catalyzed Borylation | [Ir]/ligand complex, B₂pin₂ | Benzylic boronic esters | Direct C-H activation. nih.gov |
Stereochemical Transformations
Racemization Mechanisms in Dihydrodimethylphenanthrenes
The hydrogenation of the 9,10-double bond in certain substituted phenanthrenes leads to dihydro-derivatives that can exhibit chirality. Specifically, 9,10-dihydro-4,5-dimethylphenanthrene, a close structural analog of a potential 4,10-dimethyl derivative, is a chiral molecule due to the steric hindrance between the methyl groups forcing the aromatic rings to adopt a non-planar, twisted conformation. acs.orgacs.org This twisted structure exists as a pair of enantiomers.
The racemization of these chiral dihydrodimethylphenanthrenes involves the interconversion of the two enantiomers. This process occurs through a conformational "flipping" of the dihydro-aromatic system, passing through a higher-energy, more planar transition state. escholarship.org The mechanism does not involve the breaking of any covalent bonds but rather the overcoming of a torsional and steric energy barrier. Studies on 9,10-dihydro-4,5-dimethylphenanthrene have investigated this process in detail, including the measurement of kinetic isotope effects to probe the nature of the transition state. acs.orgsci-hub.st The rate of racemization is a direct measure of the conformational stability of the chiral structure. acs.org Acid catalysis can facilitate racemization in some systems by a mechanism involving the reversible formation of a planar carbocation intermediate. ru.nl
Enantiomerization Barriers in Chiral Dimethylphenanthrene Systems
Even without hydrogenation at the 9,10-positions, steric crowding can force a phenanthrene system to be non-planar and therefore chiral. 4,5-Dimethylphenanthrene (B14150737) is a well-studied example where the two methyl groups in the "bay-region" clash, causing the entire aromatic system to twist into a helical shape. researchgate.netethernet.edu.et This twist makes the molecule chiral, and it can be resolved into its enantiomers. ethernet.edu.et It is highly probable that this compound also exhibits this form of atropisomerism due to steric repulsion between the methyl group at position 10 and the hydrogen at position 9, combined with the methyl group at position 4.
The enantiomerization barrier is the Gibbs activation energy (ΔG‡) required for the interconversion of the two enantiomers (racemization). researchgate.netnih.gov This barrier dictates the configurational stability of the chiral molecule. researchgate.net For these twisted polyarenes, enantiomerization occurs via an internal rotation that passes through a planar, achiral transition state. The energy of this barrier is determined by the degree of steric strain that must be overcome. Computational studies on 4,5-dimethylphenanthrene have calculated this barrier, providing insight into the molecule's structural dynamics. researchgate.net Experimental determination of these barriers can be achieved through techniques like dynamic chromatography or by monitoring the racemization of an enantiomerically enriched sample over time at various temperatures. nih.govnih.gov
| Chiral System | Type of Chirality | Enantiomerization Mechanism | Factors Affecting Energy Barrier |
|---|---|---|---|
| Dihydro-4,5-dimethylphenanthrene | Conformational (twisted dihydro-core) | Conformational ring flipping | Steric hindrance of methyl groups. acs.orgacs.org |
| 4,5-Dimethylphenanthrene | Atropisomeric (twisted aromatic core) | Internal rotation through a planar transition state | Steric clash of bay-region methyl groups. researchgate.netethernet.edu.et |
Based on a comprehensive review of available scientific literature, it is not possible to provide a detailed article on the theoretical and computational investigations of “this compound” according to the specified outline. The primary reasons are:
Chemical Nomenclature: The compound name "this compound" is chemically ambiguous. In the standard IUPAC numbering system for phenanthrene, the carbon atoms are numbered 1 through 10, with additional bridgehead carbons. The 10-position is a peripheral carbon, but it is adjacent to a fused ring system, making simultaneous substitution at the 4 and 10 positions structurally complex and not commonly described. It is highly probable that this name is a typographical error for a more common isomer such as 4,5-dimethylphenanthrene.
Lack of Specific Research Data: Extensive searches for computational studies on "this compound" and plausible isomers like "4,5-dimethylphenanthrene" did not yield the specific data required to populate the requested sections and subsections. The available literature discusses polycyclic aromatic hydrocarbons (PAHs) in general terms, focusing on topics like aggregation, solvent interactions, or methodologies for computational analysis. tandfonline.comacs.orgnih.gov However, specific research articles detailing Density Functional Theory (DFT) calculations of ground and excited states, Frontier Molecular Orbital (FMO) analysis, transition state characterization, or solvent effects on reaction dynamics for this particular molecule could not be located.
General computational concepts can be applied to phenanthrene and its derivatives. For instance, Frontier Molecular Orbital (FMO) theory is a standard method used to predict the regioselectivity of electrophilic attacks on phenanthrene by evaluating the coefficients of the Highest Occupied Molecular Orbital (HOMO). pharmacyfreak.com Similarly, computational techniques exist for modeling reaction mechanisms, identifying transition states, and evaluating their energy profiles. ucsb.edugithub.io However, without specific studies performed on this compound, applying these general principles would be speculative and would not meet the requirement for scientifically accurate, detailed research findings for the target compound.
Due to the absence of specific published data for "this compound" or its common isomers that aligns with the detailed outline provided, generating the requested article is not feasible without resorting to fabrication, which would violate the core principles of accuracy.
Theoretical and Computational Investigations
Prediction of Spectroscopic Properties
Theoretical predictions of spectra are invaluable for identifying and characterizing molecules. By solving the Schrödinger equation with various levels of approximation, it is possible to calculate the energies and intensities of spectroscopic transitions.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to predict the vibrational spectra of molecules. By calculating the second derivatives of the energy with respect to atomic displacements, one can obtain the frequencies and intensities of the normal modes of vibration, which correspond to the peaks in Infrared (IR) and Raman spectra. For a molecule like 4,10-dimethylphenanthrene, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G**), can provide a detailed vibrational assignment. tezu.ernet.in These calculations can help in interpreting experimental spectra by correlating specific molecular motions with observed absorption or scattering bands.
The typical vibrational modes for PAHs include C-H stretching, aromatic C-C stretching, in-plane and out-of-plane C-H bending, and skeletal deformations. The methyl groups in this compound would introduce additional modes corresponding to symmetric and asymmetric C-H stretching and bending.
Vibrational Circular Dichroism (VCD) is a spectroscopic technique that provides information about the stereochemistry of chiral molecules. Since this compound is achiral, its VCD spectrum would be silent. However, computational methods could be used to predict the VCD spectra of chiral derivatives or if the molecule were to adsorb on a chiral surface.
Hypothetical DFT-Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) - IR | Predicted Intensity (IR) | Predicted Frequency (cm⁻¹) - Raman | Predicted Intensity (Raman) |
|---|---|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium | 3100-3000 | Strong |
| Methyl C-H Stretch | 2980-2870 | Medium-Strong | 2980-2870 | Medium |
| Aromatic C=C Stretch | 1620-1450 | Strong | 1620-1450 | Strong |
| Methyl C-H Bend | 1460-1370 | Medium | 1460-1370 | Weak |
| In-plane C-H Bend | 1300-1000 | Medium | 1300-1000 | Medium |
| Out-of-plane C-H Bend | 900-700 | Strong | 900-700 | Weak |
This table is illustrative and based on typical values for methylated PAHs. Actual values would require specific DFT calculations for this compound.
The electronic transitions of this compound, which give rise to its Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectra, can be predicted using computational methods such as Time-Dependent Density Functional Theory (TD-DFT). These calculations provide information about the excitation energies (wavelengths of absorption) and the oscillator strengths (intensities of absorption).
For phenanthrene (B1679779), the parent molecule, the UV-Vis spectrum in a non-polar solvent like cyclohexane (B81311) shows absorption maxima at approximately 252 nm, 293 nm, and a series of weaker bands between 300 and 350 nm. photochemcad.com The addition of methyl groups, as in this compound, is expected to cause a slight bathochromic (red) shift in these absorption bands due to the electron-donating nature of the methyl groups.
Fluorescence spectroscopy is a complementary technique to UV-Vis absorption. Following absorption of light, the molecule can relax to the ground state by emitting a photon. The fluorescence spectrum is typically a mirror image of the lowest energy absorption band and is red-shifted (Stokes shift). For phenanthrene, the fluorescence quantum yield is around 0.125 in ethanol. photochemcad.com Computational methods can also predict emission energies and probabilities, providing insight into the fluorescence properties of this compound.
Hypothetical Predicted Electronic Transitions for this compound
| Transition | Predicted Absorption Wavelength (nm) | Predicted Oscillator Strength | Predicted Emission Wavelength (nm) |
|---|---|---|---|
| S₀ → S₁ | ~350 | Low | ~365 |
| S₀ → S₂ | ~295 | High | - |
| S₀ → S₃ | ~255 | Very High | - |
This table is illustrative and based on the known spectrum of phenanthrene with expected shifts due to methylation. Actual values would require specific TD-DFT calculations.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods, particularly those based on DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. rsc.org The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose.
For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons and the methyl protons. The chemical shifts of the aromatic protons would be influenced by their position on the phenanthrene core and the electronic effects of the methyl groups. The methyl protons would appear as a singlet in the upfield region of the spectrum. Similarly, the ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. Comparing the predicted chemical shifts with experimental data can be a crucial step in confirming the structure of a synthesized compound.
Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic Protons | 7.5 - 8.8 | - |
| Methyl Protons | ~2.5 | - |
| Aromatic Carbons | - | 120 - 135 |
| Methyl Carbons | - | ~20 |
This table is illustrative and based on typical chemical shift ranges for methylated PAHs. Actual values would require specific GIAO-DFT calculations.
Crystal Structure Prediction (CSP) and Polymorphism
Crystal Structure Prediction (CSP) aims to predict the crystal structure of a molecule from its chemical diagram alone. This is a challenging area of computational chemistry, as it involves searching a vast conformational and packing space to find the most stable crystal structures. For a relatively rigid molecule like this compound, the main challenge lies in predicting the packing of the molecules in the crystal lattice.
The process typically involves generating a large number of plausible crystal structures and then ranking them based on their lattice energies, which are calculated using force fields or quantum mechanical methods. Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules and can be investigated using CSP. Different polymorphs can have different physical properties, such as solubility and melting point. While no specific CSP studies on this compound are available, the methodologies developed for other PAHs would be applicable.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems. researchgate.net By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into conformational changes, intermolecular interactions, and the dynamics of molecular motion.
For a relatively rigid molecule like this compound, conformational analysis via MD would primarily explore the rotational freedom of the methyl groups. Of greater interest would be the study of intermolecular interactions in the condensed phase. MD simulations can be used to model the behavior of this compound in different solvents or in the solid state, providing information on how the molecules pack together and interact with their environment. These simulations can also be used to calculate thermodynamic properties such as the free energy of solvation.
Quantitative Structure-Reactivity Relationships (QSRR) and Mechanistic Interpretations
Quantitative Structure-Reactivity Relationships (QSRR) are models that relate the chemical structure of a molecule to its reactivity. mdpi.com These models are often developed using statistical methods to correlate a set of molecular descriptors (calculated from the structure) with experimentally measured reactivity data.
For this compound, QSRR models could be developed to predict its reactivity in various chemical reactions, such as oxidation, reduction, or electrophilic substitution. Molecular descriptors could include electronic properties (e.g., HOMO and LUMO energies, atomic charges), steric properties (e.g., molecular volume, surface area), and topological indices.
Computational chemistry can also be used to provide detailed mechanistic interpretations of chemical reactions. By calculating the potential energy surface for a reaction, it is possible to identify transition states and intermediates, and to determine the activation energies for different reaction pathways. This information is crucial for understanding the factors that control the rate and selectivity of a reaction. For instance, the mechanism of oxidation of this compound could be investigated to predict the most likely products and to understand the role of the methyl groups in directing the reaction.
Advanced Spectroscopic and Structural Elucidation Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complex Structural Assignment
Two-dimensional NMR experiments are essential for mapping the intricate network of connections within a molecule. youtube.comharvard.edu By spreading spectral information across two frequency axes, these techniques resolve overlapping signals and reveal through-bond and through-space correlations. researchgate.netlibretexts.org
Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. For 4,10-Dimethylphenanthrene, COSY would reveal correlations between adjacent aromatic protons, allowing for the sequential assignment of protons within each aromatic ring. For instance, H-1 would show a correlation to H-2, which in turn would correlate with H-3.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbons to which they are attached. columbia.edu This is crucial for assigning the signals of protonated carbons. Each aromatic C-H group and the methyl C-H groups in this compound would produce a distinct cross-peak in the HSQC spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is vital for piecing together the molecular skeleton by identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. columbia.edu For this compound, key HMBC correlations would include those from the methyl protons (at C-4 and C-10) to the neighboring quaternary and protonated carbons, confirming the positions of the methyl groups. For example, the protons of the C-4 methyl group would show correlations to C-3, C-4, and the bridgehead carbon C-4a.
Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment detects correlations between protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. In this compound, a NOESY spectrum would show a strong correlation between the protons of the C-4 methyl group and the aromatic proton at the H-5 position, confirming their spatial proximity due to the bay-region interaction.
Table 1: Predicted 2D NMR Correlations for this compound
| Technique | Correlating Nuclei | Key Expected Correlations | Information Gained |
|---|---|---|---|
| COSY | ¹H ↔ ¹H | H-1 ↔ H-2; H-2 ↔ H-3 H-5 ↔ H-6; H-6 ↔ H-7; H-7 ↔ H-8 | Identifies adjacent protons in the aromatic rings. |
| HSQC | ¹H ↔ ¹³C (¹J) | H-1 ↔ C-1; H-2 ↔ C-2; ... H-Methyl(4) ↔ C-Methyl(4) H-Methyl(10) ↔ C-Methyl(10) | Assigns protonated carbons. |
| HMBC | ¹H ↔ ¹³C (²J, ³J) | H-Methyl(4) ↔ C-3, C-4a H-Methyl(10) ↔ C-9, C-10a H-1 ↔ C-3, C-9a H-5 ↔ C-4, C-7, C-4b | Confirms connectivity and placement of substituents and quaternary carbons. |
| NOESY | ¹H ↔ ¹H (Through Space) | H-Methyl(4) ↔ H-5 H-1 ↔ H-Methyl(10) | Confirms spatial proximity of groups, especially in the sterically hindered bay region. |
Solid-State NMR for Crystalline and Amorphous Forms
While solution-state NMR provides data on molecules in a mobile, isotropic environment, solid-state NMR (ssNMR) offers insights into the structure and dynamics of materials in the solid phase. unh.edunih.gov This technique is sensitive to the local environment of nuclei and is complementary to diffraction techniques. acs.org For this compound, ssNMR could be used to:
Identify Polymorphism: Different crystalline forms (polymorphs) of a compound will produce distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions.
Characterize Amorphous Content: ssNMR can distinguish between crystalline and amorphous (non-crystalline) domains within a solid sample, which is difficult to quantify with other methods.
Study Molecular Packing: By analyzing chemical shift anisotropies and using advanced techniques like cross-polarization magic-angle spinning (CP-MAS), ssNMR can provide information about how molecules are arranged relative to one another in the crystal lattice.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragment Analysis
High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy.
For this compound (molecular formula C₁₆H₁₄), HRMS would confirm its elemental composition by providing a measured mass that matches the theoretical exact mass to within a few parts per million (ppm).
In addition to precise mass determination, MS analysis induces fragmentation of the molecular ion. The resulting fragmentation pattern serves as a molecular fingerprint. For polycyclic aromatic hydrocarbons (PAHs), common fragmentation pathways include the loss of hydrogen atoms or small neutral molecules like acetylene (B1199291) (C₂H₂). researchgate.net The fragmentation of this compound would likely involve the loss of a methyl radical (•CH₃) to form a stable [M-15]⁺ ion, which is often a prominent peak in the spectra of methylated aromatics. youtube.commsu.edu Further fragmentation could involve the loss of a second methyl group or rearrangements of the aromatic core. youtube.com
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄ |
| Theoretical Exact Mass (Monoisotopic) | 206.10955 Da |
| Expected Primary Fragment Ion (Loss of •CH₃) | [M-15]⁺ |
| m/z of Primary Fragment | 191.08550 Da |
X-ray Crystallography for Single Crystal Structural Analysis
Single-crystal X-ray crystallography provides the most definitive structural information for crystalline solids, offering a precise three-dimensional map of atomic positions. researchgate.net The process involves growing a suitable single crystal of this compound, irradiating it with X-rays, and analyzing the resulting diffraction pattern. researchgate.net
The analysis would yield a complete structural model, including:
Bond Lengths and Angles: Precise measurements of all interatomic distances and angles, confirming the geometry of the phenanthrene (B1679779) core and the attached methyl groups.
Molecular Conformation: Due to steric hindrance between the methyl group at the C-4 position and the hydrogen at the C-5 position (the "bay region"), the phenanthrene skeleton of this compound is expected to be distorted from planarity. rsc.org X-ray crystallography would precisely quantify the degree of this helical twist or out-of-plane distortion.
Crystal Packing: The data would reveal how individual molecules of this compound are arranged in the crystal lattice, detailing intermolecular interactions such as π-π stacking or C-H···π interactions that govern the solid-state structure.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies
For this compound, the key vibrational modes would include:
Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region.
Aliphatic C-H Stretching: Arising from the two methyl groups, with asymmetric and symmetric stretches expected in the 2975-2850 cm⁻¹ range. researchgate.net
Aromatic C=C Stretching: Strong bands in the 1620-1450 cm⁻¹ region, characteristic of the polycyclic aromatic core.
C-H Bending: In-plane and out-of-plane bending vibrations for both aromatic and methyl C-H bonds, occurring in the fingerprint region (<1500 cm⁻¹). The pattern of out-of-plane C-H bending bands is particularly diagnostic of the substitution pattern on the aromatic rings.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Associated Functional Group |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Ar-H |
| Asymmetric Methyl C-H Stretch | ~2960 | -CH₃ |
| Symmetric Methyl C-H Stretch | ~2870 | -CH₃ |
| Aromatic C=C Stretch | 1620 - 1450 | Ar C=C |
| Methyl C-H Bend (Asymmetric) | ~1460 | -CH₃ |
| Methyl C-H Bend (Symmetric) | ~1380 | -CH₃ |
| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Ar-H |
Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions and Photophysical Behavior
Electronic spectroscopy investigates the transitions between electronic energy levels within a molecule upon absorption of ultraviolet (UV) or visible light. The resulting absorption and emission (fluorescence) spectra are characteristic of the molecule's conjugated π-electron system. acs.orgrug.nl
The electronic spectrum of this compound is expected to be similar to that of the parent compound, phenanthrene, which displays a series of well-defined absorption bands corresponding to π→π* transitions. nist.gov The addition of the two methyl groups, which are weakly electron-donating, is predicted to cause small red shifts (bathochromic shifts) in the absorption and fluorescence maxima compared to unsubstituted phenanthrene. researchgate.net
Fluorescence spectroscopy, which measures the light emitted as the molecule relaxes from an excited electronic state, is a highly sensitive technique for analyzing PAHs. nih.gov The fluorescence spectrum of this compound would provide information on its emission properties and excited-state behavior. The shape and position of the emission bands, along with the fluorescence quantum yield and lifetime, are key photophysical parameters that characterize the compound.
Table 4: Expected UV-Vis Absorption Data for this compound in a Nonpolar Solvent (e.g., Cyclohexane)
| Electronic Transition (Platt Notation) | Approximate λₘₐₓ (nm) | Description |
|---|---|---|
| ¹Lₐ | ~255 | High-intensity band |
| ¹Bₐ, ¹Bₑ | ~300 | Moderate-intensity band |
| ¹Lₑ | ~330-350 | Lower-intensity, vibrationally structured bands |
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Chiral Derivatives
Chiroptical spectroscopy encompasses a group of techniques sensitive to the three-dimensional arrangement of atoms in chiral molecules. For derivatives of this compound that possess chirality, such as those with non-planar structures due to steric hindrance (atropisomers) or those containing stereocenters in substituted side chains, chiroptical methods like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are invaluable for determining their absolute configuration and conformational properties.
Optical Rotatory Dispersion (ORD) is the measurement of the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD curve shows this rotation versus wavelength. The phenomenon is closely related to circular dichroism, and a CD spectrum can be mathematically converted to an ORD spectrum and vice versa through the Kronig-Kramers transforms. ORD is particularly useful for determining the absolute configuration of chiral molecules, including those where CD signals may be weak.
While specific experimental data for chiral derivatives of this compound is not abundant in public literature, the principles applied to similar chiral biphenyl (B1667301) and polycyclic aromatic systems can be extrapolated. For instance, the helicity of a sterically hindered biphenyl system, which can be analogous to a substituted phenanthrene, dictates the sign of the Cotton effect in its CD spectrum. A positive Cotton effect might correspond to one enantiomer (e.g., P-helicity), while a negative effect would indicate the other (M-helicity).
Below is a hypothetical data table illustrating the kind of information that would be obtained from a chiroptical analysis of a chiral this compound derivative.
| Technique | Parameter | Observed Value | Interpretation |
| Circular Dichroism | Wavelength of Maxima (λmax) | 254 nm | Corresponds to an electronic transition of the phenanthrene chromophore. |
| Cotton Effect | Positive | Suggests a specific stereochemical configuration (e.g., P-helicity or R-configuration at a stereocenter). | |
| Molar Ellipticity [θ] | +1.5 x 10^4 deg·cm²/dmol | Quantifies the intensity of the CD signal, related to the molecule's rigidity and the nature of the electronic transition. | |
| Optical Rotatory Dispersion | Specific Rotation [α] at 589 nm | +120° | Indicates the direction and magnitude of rotation at the sodium D-line. |
| ORD Curve Feature | Positive Plain Curve | The specific rotation continuously increases towards shorter wavelengths, indicating the absence of a Cotton effect in the visible region. |
Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Isomer Separation and Identification in Complex Mixtures
The identification and quantification of specific polycyclic aromatic hydrocarbon (PAH) isomers, such as this compound, in complex environmental or petroleum-based samples is a significant analytical challenge. This is due to the large number of structurally similar isomers that often co-elute in traditional one-dimensional gas chromatography (GC). Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful technique that provides a substantial increase in separation power, making it highly suitable for this purpose. nih.gov
In a GCxGC system, two columns with different stationary phase selectivities are connected in series via a modulator. chemistry-matters.com The modulator traps small, sequential fractions of the effluent from the first-dimension column and re-injects them as sharp pulses onto the second-dimension column. chemistry-matters.com This process occurs rapidly and continuously throughout the entire analysis, resulting in a two-dimensional separation. The data is typically presented as a contour plot, where compounds with similar chemical properties appear in distinct regions, facilitating group-type analysis and identification. mosh-moah.de
The separation of dimethylphenanthrene isomers, including this compound, from other C2-phenanthrenes is a classic application of GCxGC. Typically, a non-polar column is used in the first dimension, separating compounds primarily based on their boiling points. A more polar or shape-selective column is used in the second dimension, which separates isomers based on differences in their polarity or molecular shape. This orthogonal separation mechanism allows for the resolution of many co-eluting isomers. vurup.sk
When coupled with a mass spectrometer (MS), particularly a time-of-flight (TOF) mass spectrometer, GCxGC becomes an even more potent tool for the unambiguous identification of target compounds in complex matrices. nih.gov The high data acquisition speed of TOF-MS is well-suited to the narrow peaks produced in the second dimension of a GCxGC separation. chromatographyonline.com
The table below outlines a typical set of parameters for a GCxGC-TOFMS method designed for the analysis of PAHs, including this compound.
| Parameter | First Dimension (¹D) | Second Dimension (²D) |
| Column | Non-polar (e.g., 5% Phenyl Polysiloxane) | Mid-polar (e.g., 50% Phenyl Polysiloxane) |
| Length | 30 m | 1.5 m |
| Inner Diameter | 0.25 mm | 0.10 mm |
| Film Thickness | 0.25 µm | 0.10 µm |
| Oven Program | 60°C (1 min hold), ramp to 320°C at 3°C/min | Maintained at a temperature offset of +5°C relative to the main oven |
| Modulation Period | 6 s | N/A |
| Detector | Time-of-Flight Mass Spectrometer (TOF-MS) | N/A |
This enhanced separation allows for the accurate identification and quantification of this compound, even in the presence of numerous other isomers and a complex sample matrix. The structured nature of the GCxGC chromatogram, where related isomers elute in predictable patterns, further aids in the confident identification of the target analyte. mosh-moah.de
Applications in Advanced Organic Synthesis and Materials Chemistry
4,10-Dimethylphenanthrene as a Key Building Block in Complex Molecule Synthesis
Substituted phenanthrene (B1679779) derivatives serve as crucial intermediates and building blocks in the construction of more complex molecular architectures for both natural and synthetic products. espublisher.comespublisher.com The synthesis of these building blocks is a key area of research, with various methods developed to produce specific isomers, including dialkylated phenanthrenes. espublisher.com Methodologies such as palladium-catalyzed Heck reactions followed by a Reverse Diels-Alder reaction have been developed to create a range of phenanthrene derivatives, including mono- and di-alkylated versions. espublisher.comresearchgate.net These synthetic routes provide access to specific substitution patterns on the phenanthrene core, which are essential for tuning the properties of the final target molecules. espublisher.com
While a wide array of methods exists for the synthesis of phenanthrene derivatives, the specific use of this compound as a starting material for the subsequent elaboration into more complex structures is not extensively detailed in readily available literature. The focus has largely been on the synthesis of such derivatives rather than their application as foundational synthons. However, the availability of synthetic pathways to compounds like this compound is a prerequisite for their potential use in constructing larger polycyclic aromatic hydrocarbons (PAHs) or pharmacologically active molecules. espublisher.comespublisher.com
The table below summarizes a synthetic methodology that can be used to produce various substituted phenanthrene building blocks.
| Reaction Type | Key Reagents | Process Description | Product Type |
|---|---|---|---|
| Palladium-catalyzed Intramolecular Reaction | Pd(OAc)₂, PPh₃, Cs₂CO₃ | Involves a Heck reaction followed by a Reverse Diels-Alder reaction to eliminate formaldehyde, leading to the aromatic phenanthrene core. espublisher.com | 9,10-dihydrophenanthrenes, Alkyl phenanthrenes, Octa-hydro phenanthrenes espublisher.com |
Phenanthrene Scaffolds in the Design of Functional Organic Materials
The rigid, planar, and aromatic structure of phenanthrene makes it an excellent scaffold for the design of functional organic materials. nih.gov Its derivatives are integral to the development of materials for optoelectronics and pharmaceuticals. fishersci.com Phenanthrene-based polymers, for instance, have been synthesized for use in n-type organic thin-film transistors, demonstrating the scaffold's utility in organic electronics. acs.org
When contrasted with helically twisted structures like carbo nih.govhelicene in materials for organic light-emitting diodes (OLEDs), the planar phenanthrene scaffold offers a different set of properties. While helicenes can sometimes lead to superior fluorescence and thermal stabilities, the phenanthrene core provides a well-defined platform for creating U-shaped scaffolds or other specific geometries for emissive materials. nih.gov The ability to functionalize the phenanthrene core at multiple sites allows for precise tuning of the electronic and physical properties of the resulting materials. acs.org
Role in π-Conjugated Systems
The phenanthrene molecule is a quintessential example of a π-conjugated polycyclic aromatic hydrocarbon. nih.gov This extended system of delocalized π-electrons is the foundation of its utility in electronic materials. The planar conjugated π-system facilitates charge transport and enables intermolecular π–π stacking interactions, which are crucial for the performance of organic electronic devices. acs.org
Recent research has shown that unique intermolecular "head-to-head" π–π interactions in phenanthrene crystals can create a "transannular effect." This effect leads to a higher degree of electron delocalization and enhanced photoluminescent emission, realizing a form of long-range π-conjugation. rsc.orgacademie-sciences.fr This is distinct from typical aggregation-caused quenching where luminescence decreases with enhanced π-π interactions. rsc.org Imide-functionalized phenanthrenes further leverage this property, creating materials with an extended π-conjugated framework and high electron deficiency, making them promising for n-type polymers. acs.org
Scaffold for Optoelectronic Applications
The phenanthrene scaffold is a fundamental component in the design of molecules for optoelectronic applications, owing to its inherent photophysical properties. researchgate.net Its rigid structure provides a robust framework that can be chemically modified to fine-tune energy levels and emission characteristics. For example, the incorporation of imide and dicyanomethylene groups onto the phenanthrene core can stabilize the LUMO (Lowest Unoccupied Molecular Orbital) energy level, a critical parameter for developing electron-deficient building blocks for organic transistors. acs.org
The introduction of methyl substituents onto a conjugated core can also significantly influence material properties. While not specific to this compound, studies on analogous systems show that methyl groups can affect crystal packing, which in turn impacts photoluminescence and charge transport. researchgate.net Phenanthrene derivatives are explored for their fluorescence properties, often serving as the core for blue-emissive materials. nih.govespublisher.com The synthesis of phenacene-helicene hybrids, which possess fluorescent properties, further underscores the versatility of the phenanthrene unit in creating novel photoactive molecules. researchgate.net
| Functionalization Strategy | Target Application Area | Effect on Properties |
|---|---|---|
| Incorporation of imide and dicyanomethylene groups | n-Type Organic Thin-Film Transistors | Stabilizes LUMO energy level, enhances electron deficiency. acs.org |
| Functionalization with phenylanthryl moieties | Organic Light-Emitting Diodes (OLEDs) | Creates blue-emissive materials. nih.govespublisher.com |
| Fusion with other aromatic systems (e.g., to form hybrids) | General Optoelectronics | Generates novel structures with fluorescent properties. researchgate.net |
Precursors for Polycyclic Aromatic Hydrocarbons (PAHs) and Helicenes
Phenanthrene is a fundamental three-ring polycyclic aromatic hydrocarbon (PAH) and serves as a structural precursor to larger, more complex PAHs and helicenes. nih.gov Helicenes are PAHs in which aromatic rings are ortho-fused to form a helical, chiral structure. thieme-connect.de The smallest helicene, researchgate.nethelicene, is also known as benzo[c]phenanthrene, explicitly highlighting its structural relationship to the phenanthrene core. espublisher.com
The synthesis of helicenes and other large PAHs often involves the strategic coupling and cyclization of smaller aromatic units. acs.orgresearchgate.net For example, phenacene-helicene hybrids are synthesized through cross-coupling reactions involving chrysenyl derivatives, which themselves contain a phenanthrene subunit. researchgate.net Furthermore, theoretical and experimental studies on substituted phenanthrenes, such as 4,5-dimethylphenanthrene (B14150737), provide insights into the stereodynamics and energy barriers to enantiomerization, which are critical features of helicenes. thieme-connect.de Thus, the phenanthrene framework is not only a structural component but also a model system for understanding the properties of more complex, helically twisted PAHs.
Ligand Design in Organometallic Chemistry
The phenanthrene moiety is widely incorporated into ligands for organometallic chemistry due to its rigid backbone and rich π-system. mdpi.com Phenanthrene-based ligands are used to coordinate with a variety of transition metals, creating complexes with applications in catalysis and materials science. magtech.com.cn For example, a phenanthrene-fused N-heterocyclic carbene has been used to create stable complexes with rhodium, iridium, and silver. espublisher.com Similarly, spiro-phenanthrene derivatives have been synthesized to act as ligands for aluminum complexes used in ring-opening polymerization catalysis. magtech.com.cn
In another application, the planar phenanthrene unit can function as a DNA intercalating agent when incorporated into copper complexes. These organometallic compounds combine a metal center with the phenanthrene scaffold to achieve enhanced DNA recognition and damage, showing potential in the development of artificial metallo-nucleases.
| Ligand Type | Metal Center | Application |
|---|---|---|
| Phenanthrene-fused N-heterocyclic carbene | Rhodium (Rh), Iridium (Ir), Silver (Ag) | Coordination Chemistry espublisher.com |
| Spiro-phenanthrene derivatives | Aluminum (Al) | Polymerization Catalysis magtech.com.cn |
| Phenanthrene unit in polypyridyl ligand | Copper (Cu) | DNA Intercalation / Artificial Metallo-nuclease |
| Phenanthriporphyrinoids | Various Transition Metals | General Organometallic Chemistry mdpi.com |
Host-Guest Chemistry
The well-defined shape and electron-rich surface of the phenanthrene core make it an ideal component for constructing host molecules in supramolecular chemistry. A notable example is the macrocycle phenanthrene espublisher.comarene (PTA), which has been synthesized and used in host-guest studies. The nonporous, adaptive crystals of PTA can encapsulate a variety of liquid organic guest molecules. This interaction is driven by weak noncovalent forces, such as CH–π interactions, between the guest and the phenanthrene units of the host. This system has proven useful for determining the chemical structures of liquid molecules through single-crystal X-ray diffraction analysis.
Phenanthrene itself can also act as a guest molecule. Studies have investigated the formation of inclusion complexes between phenanthrene and host macrocycles like β-cyclodextrin. These studies reveal how the phenanthrene molecule penetrates the cavity of the host, providing fundamental insights into the nature of host-guest interactions in solution and the solid state.
| Role of Phenanthrene | Host/Guest Partner | System Description | Primary Interaction |
|---|---|---|---|
| Host (as part of Phenanthrene espublisher.comarene) | Various liquid organic molecules (e.g., 1-chloro-3-methylbenzene) | Cocrystallization for structural determination of guest molecules. | CH–π interactions |
| Guest | β-cyclodextrin | Formation of a 1:1 inclusion complex in aqueous solution. | Hydrophobic interactions, van der Waals forces |
Environmental Chemical Transformation Pathways Mechanistic Focus
Phototransformation Mechanisms in Environmental Matrices
Phototransformation, or photolysis, is a significant degradation pathway for PAHs present in the atmosphere and surface waters. This process involves the absorption of light energy, leading to chemical reactions that alter the structure of the parent compound. Upon light irradiation, PAHs can reach photo-excited states and react with molecular oxygen and other chemicals to produce a variety of derivatives and reactive intermediates. nih.govtandfonline.com
The photoreaction of PAHs in the environment can lead to the formation of several classes of derivatives. nih.govtandfonline.com While direct studies on 4,10-dimethylphenanthrene are scarce, the established pathways for other PAHs provide a framework for its expected transformations.
Oxygenated Derivatives: Photo-oxidation is a primary transformation pathway, resulting in oxygenated PAHs (oxy-PAHs) and, upon further oxidation, PAH quinones as end products. researchgate.netnih.gov For phenanthrene (B1679779), photolysis in aqueous solutions can produce phenolic derivatives. researchgate.net It is anticipated that this compound would undergo similar reactions, potentially forming various hydroxylated and quinone derivatives.
Nitro- Derivatives: In the atmosphere, PAHs can react with nitrogen oxides (NOx), such as NO2 or NO3 radicals, to form nitro-PAHs. nih.govresearchgate.net This process is a recognized atmospheric reaction pathway for parent PAHs and is likely applicable to their alkylated forms.
Halogenated Derivatives: Photoreactions of PAHs can also occur with halogen-containing compounds, leading to the formation of halogenated PAHs. nih.govresearchgate.net
The following table summarizes the potential phototransformation products of this compound based on known PAH photoreactions.
| Precursor Compound | Reaction Type | Potential Product Class |
| This compound | Photo-oxidation | Oxygenated derivatives (e.g., hydroxylated dimethylphenanthrenes, dimethylphenanthrene quinones) |
| This compound | Reaction with NOx | Nitro-derivatives (e.g., nitro-4,10-dimethylphenanthrenes) |
| This compound | Reaction with Halogens | Halogenated derivatives (e.g., chloro-4,10-dimethylphenanthrenes) |
Reactive oxygen species (ROS) are central to the indirect photolysis of PAHs. nih.govtandfonline.com Upon absorbing light, PAHs in their excited state can transfer energy to molecular oxygen (O2), generating highly reactive singlet oxygen (¹O₂). nih.gov Other ROS, such as hydroxyl radicals (•OH), can also be involved. researchgate.net These reactive species are powerful oxidants that can attack the PAH molecule, initiating the degradation process and leading to the formation of the oxygenated derivatives mentioned previously. nih.govtandfonline.com The generation of ROS is a critical step that enhances the transformation of PAHs beyond what is possible through direct absorption of light alone. nih.gov
Microbial Transformation Pathways
Microorganisms, particularly bacteria and fungi, play a crucial role in the environmental breakdown of PAHs. They utilize these compounds as a source of carbon and energy through enzymatic processes.
The initial step in the bacterial degradation of phenanthrene and its alkylated derivatives typically involves a dioxygenase enzyme. This enzyme incorporates both atoms of a dioxygen molecule into the aromatic nucleus, forming a cis-dihydrodiol. nih.gov For phenanthrene, degradation can be initiated by dioxygenation at the 1,2-, 3,4-, or 9,10- positions, with the 3,4-dioxygenation being a dominant pathway in some bacteria. nih.gov
Fungi, in contrast, typically employ cytochrome P450 monooxygenases, which incorporate a single oxygen atom to form an epoxide. This is then hydrated by an epoxide hydrolase to yield a trans-dihydrodiol. ethz.ch
For alkylated phenanthrenes, the presence of alkyl groups can influence the metabolic pathway. Research has shown that alkyl substitution can shift the focus of oxidative metabolism from the aromatic ring to the alkyl side chain. nih.govnih.govresearchgate.net This suggests that for this compound, enzymatic attack could occur on the methyl groups as well as the aromatic rings. Key enzymes involved in PAH biotransformation include:
Dioxygenases: Catalyze the initial attack on the aromatic ring in bacteria.
Cytochrome P450 Monooxygenases: Involved in the initial oxidation in fungi and are also key enzymes in phase I metabolism in fish and other aquatic animals. nih.govnoaa.gov
Dehydrogenases: Further metabolize dihydrodiol intermediates.
Epoxide Hydrolases: Convert epoxides to trans-dihydrodiols. researchgate.netethz.ch
The microbial degradation of phenanthrene proceeds through a series of intermediate metabolites. Following the initial dioxygenation and subsequent dehydrogenation, the aromatic ring is cleaved. Common intermediates identified from phenanthrene degradation include 1-hydroxy-2-naphthoic acid, which can be further metabolized to 1,2-dihydroxynaphthalene. nih.govethz.chmdpi.com This compound is a key intermediate that can then enter pathways for naphthalene (B1677914) degradation, leading to the formation of salicylate (B1505791) or phthalate. ethz.chmdpi.comjmb.or.kr These are ultimately funneled into the tricarboxylic acid (TCA) cycle for complete mineralization. mdpi.com
Based on established phenanthrene pathways, the degradation of this compound would be expected to produce analogous methylated intermediates.
The table below outlines the generalized microbial degradation pathway for phenanthrene, which serves as a model for this compound.
| Step | Intermediate Product Class | Key Compound Examples (from Phenanthrene) |
| 1. Initial Dioxygenation | cis-Dihydrodiols | cis-3,4-Dihydroxy-3,4-dihydrophenanthrene researchgate.net |
| 2. Dehydrogenation | Dihydroxyphenanthrenes | 3,4-Dihydroxyphenanthrene |
| 3. Ring Cleavage | Naphthoic Acids | 1-Hydroxy-2-naphthoic acid nih.gov |
| 4. Further Metabolism | Dihydroxynaphthalenes | 1,2-Dihydroxynaphthalene ethz.chmdpi.com |
| 5. Lower Pathway Intermediates | Salicylates / Phthalates | Salicylic acid, Phthalic acid nih.gov |
| 6. Central Metabolism | TCA Cycle Intermediates | Acetyl-CoA, Succinate |
Abiotic Degradation Processes
Besides direct photochemical and microbial transformations, other abiotic processes can contribute to the degradation of PAHs in specific environmental settings. These processes, such as hydrolysis and oxidation, are generally slower for stable aromatic compounds like phenanthrenes compared to photochemical and biological pathways.
Analytical Method Development for Environmental Monitoring
The environmental monitoring of this compound is intrinsically linked to the broader analytical challenge of identifying and quantifying alkylated polycyclic aromatic hydrocarbons (PAHs). These methods must be highly sensitive and selective to detect trace levels of the compound in complex environmental matrices such as water, soil, and sediment, and to distinguish it from a multitude of structurally similar isomers.
Sample Preparation
The initial step in the analysis of this compound from environmental samples is the effective extraction of the analyte from its matrix. The chosen method depends on the sample type.
Solid Matrices (Soil and Sediment): For soils and sediments, extraction is typically performed using organic solvents. Common techniques include Soxhlet extraction, pressurized liquid extraction (PLE), and ultrasonic extraction. The goal is to efficiently transfer the semi-volatile PAHs from the solid matrix into a liquid solvent phase, which can then be concentrated and cleaned up to remove interfering substances.
Aqueous Matrices (Water): The detection of this compound and other polycyclic aromatic compounds (PACs) in aqueous samples requires methods with high sensitivity. cedre.fr Traditional methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are effective but can be time-consuming and require significant volumes of organic solvents. cedre.fr More modern techniques such as solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS) have been developed for the analysis of PAHs, their alkylated derivatives, and polycyclic aromatic sulfur heterocycles (PASHs) in seawater. cedre.fr SPME offers the advantages of being a solvent-free technique that integrates sampling, extraction, and concentration into a single step.
Instrumental Analysis
Gas chromatography coupled with mass spectrometry (GC-MS) is the primary instrumental technique for the analysis of this compound. rsc.orglongdom.org
Gas Chromatography (GC): The separation of the complex mixture of dimethylphenanthrene (DMP) isomers is a significant analytical challenge. tandfonline.com This is typically achieved using capillary GC columns with medium polarity stationary phases. However, complete chromatographic resolution of all DMP isomers is often not possible, leading to the co-elution of several compounds. tandfonline.com
Mass Spectrometry (MS): The mass spectrometer, operating in electron ionization (EI) mode, is used for detection. To enhance sensitivity and selectivity for trace analysis, Selected Ion Monitoring (SIM) mode is employed. For dimethylphenanthrenes, the instrument is set to monitor the molecular ion (M+) at a mass-to-charge ratio (m/z) of 206. While effective, a major limitation is that many DMP isomers exhibit very similar mass spectra, making it difficult to differentiate them based on mass spectral data alone, especially when they co-elute. tandfonline.com
Advanced Techniques: To overcome the challenges of co-elution and spectral similarity, more advanced analytical approaches have been explored.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Using a triple quadrupole mass spectrometer enhances selectivity and sensitivity, allowing for more reliable identification and quantification of target compounds in complex mixtures. nih.gov
Gas Chromatography–Fourier Transform Infrared Spectroscopy (GC-FTIR): This technique serves as a powerful complement to GC-MS. Since each isomer possesses a unique infrared spectrum, GC-FTIR can be used to identify and determine the proportion of individual isomers within a co-eluting peak. tandfonline.com
Quantification Approaches
A significant hurdle in the accurate quantification of this compound is the limited commercial availability of certified reference standards for individual alkylated PAH isomers. rsc.org This scarcity necessitates alternative quantification strategies, which have inherent limitations.
Historically, alkylated PAHs have been quantified using the relative response factors (RRFs) of their respective unsubstituted parent compounds (e.g., using the phenanthrene RRF for all dimethylphenanthrene isomers). rsc.org This approach can lead to significant underestimation of the actual concentrations because the response factors of alkylated derivatives can differ substantially from the parent PAH. rsc.org
Current research focuses on developing more accurate quantitative methodologies by measuring the response factors of a large number of available alkylated PAHs to establish a more reliable basis for quantification. rsc.org In practice, results for this compound are often reported as part of a total C2-phenanthrenes concentration, where all isomers are quantified together.
Method Performance
The performance of analytical methods for alkylated PAHs varies depending on the technique and matrix. For instance, the SPME-GC-MS method developed for seawater analysis has demonstrated high sensitivity, with limits of detection (LOD) for some alkylated PAHs reaching the low nanogram-per-liter (ng/L) level. cedre.fr One study reported an LOD of 0.01 ng/L for 3-methylphenanthrene. cedre.fr While specific performance data for this compound is not widely published, the data for related compounds illustrate the sensitivity of modern analytical methods.
| Technique | Matrix | Target Analytes | Typical Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| SPME-GC-MS | Seawater | PAHs, PASHs, and Alkylated Derivatives | <0.2 ng/L (e.g., 0.01 ng/L for 3-methylphenanthrene) | cedre.fr |
| GC-MS/MS | Environmental Samples | Parent and Alkylated PAHs | Method-dependent, offers high sensitivity and selectivity | nih.gov |
| GC-FTIR | Petroleum and Rock Extracts | Co-eluting Dimethylphenanthrene Isomers | N/A (Used for qualitative identification and apportionment) | tandfonline.com |
Q & A
Q. How do steric effects influence the compound’s reactivity in Diels-Alder or electrophilic substitution reactions?
- Answer : Methyl groups deactivate the aromatic ring via steric and electronic effects. Kinetic studies show reduced reaction rates in electrophilic substitution (e.g., nitration at position 9). Computational modeling (e.g., Hammett σ constants ) quantifies substituent effects on reactivity .
Data Contradiction Analysis
Q. Why do NMR data for this compound vary across literature reports, and how can researchers mitigate this?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
